Dichloro(octyl)borane
Description
Dichloro(octyl)borane (C₈H₁₇BCl₂) is an organoboron compound characterized by a boron atom bonded to two chlorine atoms and a linear octyl alkyl chain. This structure confers unique steric and electronic properties, positioning it as a versatile reagent in synthetic chemistry. For instance, dichloro(butyl)borane (C₄H₉BCl₂, CAS 14090-22-3) and dichloro(ethoxy)borane (C₂H₅OBCl₂, CAS 16339-28-9) share structural similarities, with variations in alkyl chain length or substituents influencing reactivity and stability . This compound likely acts as a Lewis acid, facilitating carboboration and other boron-mediated transformations, as observed in related compounds .
Properties
IUPAC Name |
dichloro(octyl)borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BCl2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZKFDUDGMBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCC)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60795703 | |
| Record name | (n-Octyl)dichloroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63348-82-3 | |
| Record name | (n-Octyl)dichloroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(octyl)borane can be synthesized through the hydroboration of 1-octene with boron trichloride (BCl3). The reaction typically involves the addition of BCl3 to 1-octene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The reaction proceeds as follows:
[ \text{BCl}_3 + \text{CH}_3(\text{CH}_2)_6\text{CH}= \text{CH}_2 \rightarrow \text{Cl}_2\text{BCH}_2(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dichloro(octyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or THF.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Alkyl or aryl boranes.
Scientific Research Applications
Dichloro(octyl)borane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for hydroboration reactions, facilitating the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dichloro(octyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom, being electron-deficient, can form stable complexes with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, this compound adds across carbon-carbon double bonds, forming organoboron intermediates that can be further functionalized.
Comparison with Similar Compounds
Comparative Analysis with Similar Boron Compounds
Structural and Electronic Properties
The table below summarizes key structural and electronic parameters of dichloro(octyl)borane and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Steric Bulk | Lewis Acidity* |
|---|---|---|---|---|---|
| This compound | C₈H₁₇BCl₂ | 223.39 | Octyl, 2×Cl | High | Moderate |
| Dichloro(butyl)borane | C₄H₉BCl₂ | 157.88 | Butyl, 2×Cl | Moderate | Moderate-High |
| Dichloro(ethoxy)borane | C₂H₅OBCl₂ | 144.83 | Ethoxy, 2×Cl | Low | High |
| Chlorodiphenylborane | C₁₂H₁₀BCl | 200.47 | Phenyl, 2×Cl | Moderate | Low-Moderate |
| Cyclohexyldichloroborane | C₆H₁₁BCl₂ | 177.52 | Cyclohexyl, 2×Cl | High | Low |
*Lewis acidity inferred from substituent electron-withdrawing effects: Cl > alkoxy > alkyl .
Key Observations :
- For example, cyclohexyldichloroborane (C₆H₁₁BCl₂) yields only trace carboboration products due to steric constraints, suggesting this compound may face similar limitations .
- Electronic Effects : Dichloro(ethoxy)borane exhibits higher Lewis acidity due to the electron-withdrawing ethoxy group, whereas this compound’s alkyl chain provides electron-donating effects, lowering acidity .
Carboboration Reactions
Dichloro(aryl)boranes, such as dichloro(naphthalenyl)borane, demonstrate high efficiency in 1,2-carboboration due to their balanced steric and electronic profiles . In contrast, this compound’s long alkyl chain may hinder substrate access to the boron center, reducing reaction yields. For instance, cyclohexyldichloroborane produces negligible carboboration products under standard conditions, highlighting the steric sensitivity of such reactions .
Hydrolytic Stability
Alkyl-substituted boranes like this compound are generally more hydrolytically stable than their aryl counterparts due to the hydrophobic alkyl chain. This property is critical for applications requiring moisture tolerance, such as polymer film incorporation (e.g., anti-B₁₈H₂₂ derivatives in polystyrene matrices) .
Solubility and Compatibility
The octyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene), making this compound suitable for homogeneous reactions in hydrophobic environments. This contrasts with dichloro(ethoxy)borane, which exhibits better solubility in polar aprotic solvents like (CF₃)₂CHOH .
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